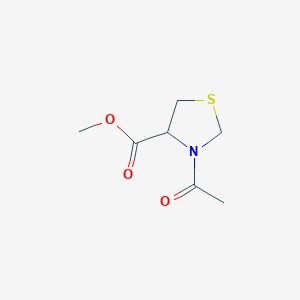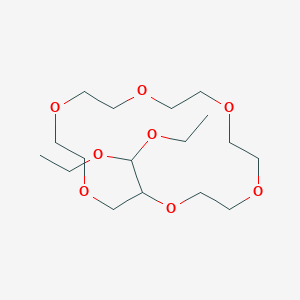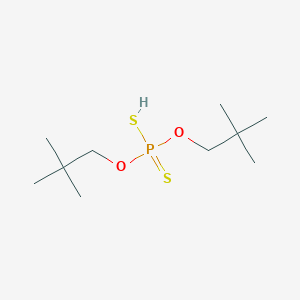
2,2-Dimethyl-1-propanol hydrogen phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-propanol hydrogen phosphorodithioate is a chemical compound with the molecular formula C5H12O2PS2 It is known for its unique structure, which includes a phosphorodithioate group attached to a 2,2-dimethyl-1-propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-propanol hydrogen phosphorodithioate typically involves the reaction of 2,2-dimethyl-1-propanol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-propanol hydrogen phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioate or phosphonate derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atoms in the phosphorodithioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphorothioates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-propanol hydrogen phosphorodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and pesticides.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-propanol hydrogen phosphorodithioate involves its interaction with molecular targets such as enzymes and proteins. The phosphorodithioate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-propanol: A simpler alcohol without the phosphorodithioate group.
2,2-Dimethyl-1-propanol phosphorothioate: Contains a phosphorothioate group instead of a phosphorodithioate group.
2,2-Dimethyl-1-propanol phosphonate: Contains a phosphonate group.
Uniqueness
2,2-Dimethyl-1-propanol hydrogen phosphorodithioate is unique due to the presence of the phosphorodithioate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
74862-73-0 |
|---|---|
Molekularformel |
C10H23O2PS2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS2/c1-9(2,3)7-11-13(14,15)12-8-10(4,5)6/h7-8H2,1-6H3,(H,14,15) |
InChI-Schlüssel |
VLFFKFRBFXYDHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COP(=S)(OCC(C)(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



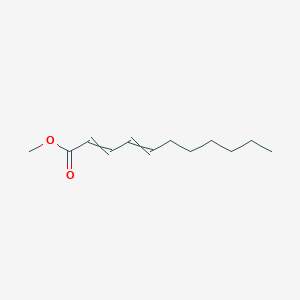

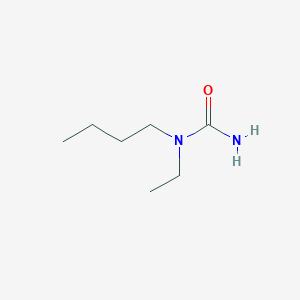
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
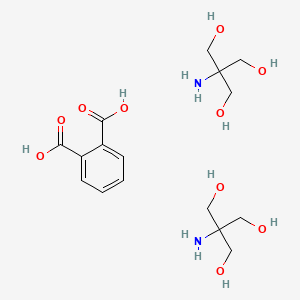
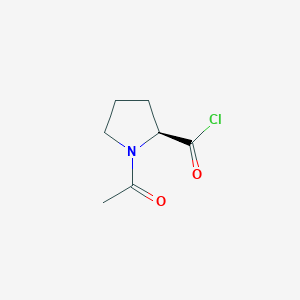
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
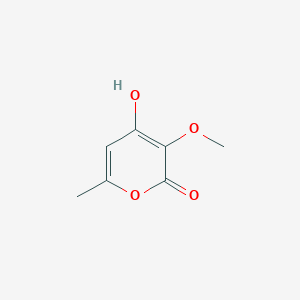
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
